
6,7-Difluoroquinoline
Overview
Description
6,7-Difluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties.
Synthetic Routes and Reaction Conditions:
Cyclization and Cycloaddition Reactions: One common method involves the cyclization of 4,5-difluoro-2-nitrobenzoic acid to form this compound.
Direct Fluorination: Another approach is the direct fluorination of quinoline derivatives.
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Types of Reactions:
Nucleophilic Substitution: this compound undergoes nucleophilic substitution reactions where the fluorine atoms are replaced by nucleophiles such as methoxide ions.
Cross-Coupling Reactions: This compound can participate in cross-coupling reactions, forming various derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in liquid ammonia at low temperatures (218–240 K) is commonly used.
Cross-Coupling Reactions: Palladium catalysts and organometallic reagents are typically employed.
Major Products:
- 6-Fluoro-7-methoxyquinoline
- 6-Methoxy-7-fluoroquinoline
Scientific Research Applications
Medicinal Chemistry
6,7-Difluoroquinoline is primarily recognized for its role in developing antibacterial , antineoplastic , and antiviral agents . The incorporation of fluorine atoms at the 6 and 7 positions enhances the compound's biological activity, making it a valuable scaffold for drug design.
Case Studies in Antibacterial Activity
- Fluoroquinolone Derivatives : Research has shown that derivatives of this compound exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains. For instance, studies have highlighted the efficacy of these derivatives in inhibiting bacterial type II topoisomerases, which are crucial for bacterial DNA replication .
- Prulifloxacin : This potent antibacterial agent incorporates the this compound moiety within its structure. It demonstrates enhanced pharmacokinetic properties and a broad spectrum of activity against various pathogens .
Agriculture
In agriculture, derivatives of this compound are utilized as agrochemicals . Their biological activity allows them to act as effective pesticides or herbicides, contributing to crop protection against various pathogens and pests.
Material Science
The compound is also explored in material science , particularly in the synthesis of liquid crystals and dyes . These applications leverage the unique photophysical properties of fluorinated compounds, which can enhance light absorption and emission characteristics.
Photophysical Properties
Certain derivatives of this compound exhibit photoluminescence properties when dissolved in solvents like acetonitrile. This characteristic opens avenues for developing fluorescent probes or sensors used in various analytical applications.
Synthetic Routes
- Cyclization Reactions : One common method for synthesizing this compound involves cyclizing 4,5-difluoro-2-nitrobenzoic acid under controlled conditions to achieve high yield and purity.
- Direct Fluorination : Another approach includes the direct fluorination of quinoline derivatives to introduce fluorine atoms at the desired positions.
Reactivity
The compound undergoes various chemical reactions:
- Nucleophilic Substitution : In nucleophilic substitution reactions, fluorine atoms can be replaced by nucleophiles such as methoxide ions.
- Cross-Coupling Reactions : It can also participate in cross-coupling reactions using palladium catalysts to form diverse derivatives with different functional groups.
Comparison with Other Compounds
The unique positioning of fluorine atoms at the 6 and 7 positions distinguishes this compound from other fluorinated quinolines. This specific arrangement enhances its reactivity and biological activity compared to similar compounds such as:
Compound Name | Position of Fluorine | Biological Activity |
---|---|---|
5,6,7,8-Tetrafluoroquinoline | 5, 6, 7, 8 | Antibacterial |
5,6,8-Trifluoroquinoline | 5, 6, 8 | Antiviral |
5,7-Difluoroquinoline | 5, 7 | Anticancer |
Mechanism of Action
The mechanism of action of 6,7-difluoroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to more effective inhibition of target enzymes. This mechanism is particularly relevant in the development of antibacterial agents, where this compound derivatives inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication .
Comparison with Similar Compounds
- 5,6,7,8-Tetrafluoroquinoline
- 5,6,8-Trifluoroquinoline
- 5,7-Difluoroquinoline
- 5,7,8-Trifluoro-2-phenylquinoline
- 5,7,8-Trifluoro-6-trifluoromethylquinoline
Uniqueness: 6,7-Difluoroquinoline is unique due to the specific positioning of the fluorine atoms at the 6 and 7 positions on the quinoline ring. This specific arrangement enhances its chemical reactivity and biological activity compared to other fluorinated quinolines. The unique properties of this compound make it a valuable compound in various scientific and industrial applications .
Biological Activity
6,7-Difluoroquinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
This compound belongs to the fluoroquinolone class of compounds, which are characterized by their ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and repair in bacteria. The introduction of fluorine atoms at positions 6 and 7 enhances the compound's lipophilicity and bioavailability, which can lead to improved antibacterial activity compared to non-fluorinated analogs .
Antibacterial Activity
The antibacterial properties of this compound have been extensively studied. It has shown significant activity against a range of gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains have been documented, demonstrating its effectiveness as an antibacterial agent.
Bacterial Strain | MIC (µg/ml) |
---|---|
Staphylococcus aureus | 4 |
Escherichia coli | 8 |
Acinetobacter baumannii | 2 |
Klebsiella pneumoniae | 16 |
These results indicate that this compound exhibits potent antibacterial activity, particularly against multidrug-resistant strains .
Anticancer Activity
Recent studies have also explored the anticancer potential of this compound. Research indicates that this compound can induce cytotoxic effects in various cancer cell lines, including breast (MCF-7) and colon (HT29) cancer cells. The cytotoxicity is attributed to its ability to interfere with DNA synthesis and promote apoptosis in cancer cells.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10 |
HT29 | 15 |
PC3 | 12 |
The IC50 values suggest that this compound has comparable or superior activity to traditional chemotherapeutic agents like cisplatin .
Case Studies
- In vitro Studies : A study conducted on Staphylococcus aureus demonstrated that the addition of this compound significantly reduced bacterial load in treated cultures compared to controls. This study utilized a twofold agar dilution method to determine MICs and confirmed the compound's effectiveness against resistant strains .
- Animal Models : In vivo studies using murine models showed that administration of this compound led to a marked reduction in tumor size in xenograft models of breast cancer. The compound was administered intraperitoneally at varying doses, leading to significant tumor regression without noticeable toxicity .
Q & A
Q. Basic: What are the established synthetic methods for 6,7-Difluoroquinoline, and what mechanistic considerations are critical for successful synthesis?
This compound is synthesized via metal-halogen exchange followed by fluoride-induced decomposition of o-dihalides or o-dithiofluoro precursors. Key mechanistic considerations include controlling reaction temperatures to avoid side reactions and ensuring precise stoichiometry of fluorinating agents. The regioselectivity of the fluorination step is influenced by electron-withdrawing/donating substituents on the quinoline backbone, which direct fluoride attack to the 6,7-positions .
Q. Basic: What spectroscopic and analytical techniques are most effective for characterizing this compound and its reaction products?
2D NMR techniques (e.g., COSY, NOESY, HMBC, HSQC) are essential for resolving structural ambiguities, particularly in regioselective cycloadducts. For example, NOESY correlations can distinguish between trans and cis isomers in Diels-Alder adducts, while HMBC confirms connectivity in complex heterocycles. Mass spectrometry (HRMS) and X-ray crystallography are recommended for validating molecular formulas and stereochemistry .
Q. Advanced: How can density functional theory (DFT) elucidate the unusual regioselectivity of this compound in cycloaddition reactions?
DFT calculations at the M06-2X/6-311+G(2df,p) level reveal that this compound exhibits polarized π-systems due to fluorine's electron-withdrawing effects. This polarization enhances electrophilicity at specific positions, favoring trans-adduct formation in reactions with 2-substituted furans (e.g., 15:1 selectivity with 2-tert-butylfuran). Comparative studies with non-fluorinated indolynes (e.g., 4,5- or 5,6-indolynes) show minimal regioselectivity, highlighting fluorine's role in modulating reactivity .
Q. Advanced: How should researchers resolve contradictions in regioselectivity data between this compound and other indolynes?
Contradictions arise due to differences in electronic and steric environments . To address this:
- Experimental : Systematically vary substituents on reaction partners (e.g., using 2-methyl vs. 2-tert-butylfuran) to isolate electronic vs. steric effects.
- Computational : Compare transition-state energies via DFT to identify competing pathways.
- Statistical : Use chi-squared tests to assess selectivity ratios (e.g., 15:1 vs. 1:1 in control reactions) .
Methodology: What frameworks should guide the formulation of rigorous research questions on this compound's applications?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:
- FINER : "Is synthesizing this compound derivatives via photoredox catalysis feasible within existing lab resources?"
- PICO : "How does this compound (Intervention) compare to non-fluorinated analogs (Comparison) in modulating reaction kinetics (Outcome)?" .
Q. Methodology: What experimental design principles are critical for studying this compound's electronic properties?
- Control Groups : Include non-fluorinated quinoline analogs to isolate fluorine's electronic effects.
- Replication : Perform triplicate trials for kinetic studies to ensure reproducibility.
- Randomization : Randomize reaction conditions (e.g., solvent, temperature) to minimize bias.
- Data Triangulation : Combine NMR, DFT, and X-ray data to validate mechanistic hypotheses .
Q. Advanced: How can researchers leverage this compound's regioselectivity for natural product synthesis?
Its electrophilic π-system enables selective bond formation in complex targets (e.g., teleocidins, trikentrins). Key steps include:
Precursor Design : Introduce fluorine to direct cycloaddition regiochemistry.
Kinetic Control : Use low temperatures to favor trans-adducts.
Post-Functionalization : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) to append additional moieties .
Q. Methodology: What are best practices for presenting data on this compound's reactivity in publications?
- Tables : Summarize regioselectivity ratios (e.g., trans:cis = 15:1) and reaction yields.
- Figures : Use orbital diagrams from DFT to illustrate polarization effects.
- Avoid Redundancy : Report spectral data in supplementary materials, not the main text.
- Statistical Reporting : Include p-values for selectivity comparisons and error bars in kinetic plots .
Properties
IUPAC Name |
6,7-difluoroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDIQDVSYHYORP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90925995 | |
Record name | 6,7-Difluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90925995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127827-50-3 | |
Record name | Quinoline, 6,7-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127827503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Difluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90925995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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